1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon
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Overview
Description
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon typically involves multiple steps. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate dihydro isoquinoline derivatives . These intermediates are then further reduced using agents like sodium borohydride or catalytic hydrogenation to yield the final tetrahydroquinoline compound .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic effects against various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways, leading to its biological effects. For example, it may inhibit the formation of certain protein complexes involved in neurodegenerative diseases .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon can be compared with other tetrahydroquinoline derivatives. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities against pathogens and neurodegenerative disorders.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.
Properties
IUPAC Name |
N-phenyl-N-[(E)-(1-phenyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3/c1-4-12-25(13-5-1)30-20-10-11-24-21-23(18-19-28(24)30)22-29-31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,12-19,21-22H,10-11,20H2/b29-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVOXDNHVAEIHH-QUPMIFSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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